REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([O:17][CH3:18])=[O:16])=[CH:11][C:10]=2[CH3:19])=[CH:5][CH:4]=1.CO.C(OCC)(=O)C.[I:28]I>[Cl-].[Na+].O.S([O-])([O-])(=O)=O.[Ag+2]>[I:28][C:8]1[CH:7]=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([O:17][CH3:18])=[O:16])=[CH:11][C:10]=2[CH3:19])[CH:5]=[CH:4][C:3]=1[O:2][CH3:1] |f:4.5.6,7.8|
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Name
|
|
Quantity
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1.2 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)C1=C(C=C(C=C1)C(=O)OC)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
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1.46 g
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Type
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catalyst
|
Smiles
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S(=O)(=O)([O-])[O-].[Ag+2]
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Name
|
brine
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Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
[Cl-].[Na+].O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction
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Type
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CUSTOM
|
Details
|
Volatiles were removed under reduced pressure
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Type
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CUSTOM
|
Details
|
to afford a yellow solid
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Type
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EXTRACTION
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Details
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followed by ethyl acetate extractions
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined extracts were dried over Na2SO4
|
Type
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FILTRATION
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Details
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followed by filtration and concentration
|
Type
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CUSTOM
|
Details
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to afford a purple oil
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified on SiO2 (Biotage HorizonFlash system, 40+M cartridge)
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Name
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|
Type
|
product
|
Smiles
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IC=1C=C(C=CC1OC)C1=C(C=C(C=C1)C(=O)OC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |